molecular formula C22H20O3 B053189 (2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid CAS No. 119725-44-9

(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid

Cat. No. B053189
M. Wt: 332.4 g/mol
InChI Key: UMHQGTXAIQNRHZ-IRLDBZIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as flurbiprofen and is used to relieve pain, inflammation, and fever. Flurbiprofen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain.

Mechanism Of Action

Flurbiprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, flurbiprofen reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

Flurbiprofen has several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation, pain, and fever. Flurbiprofen also inhibits platelet aggregation, which can reduce the risk of blood clots. Additionally, flurbiprofen has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Flurbiprofen has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of COX enzymes, which makes it useful for studying the role of prostaglandins in inflammation, pain, and fever. Flurbiprofen is also relatively easy to synthesize, which makes it readily available for lab experiments. However, flurbiprofen has several limitations, including its potential toxicity and side effects. It can also be difficult to determine the optimal dosage for lab experiments.

Future Directions

There are several future directions for the study of flurbiprofen. One area of research is the potential use of flurbiprofen in the prevention and treatment of Alzheimer's disease. Flurbiprofen has been shown to reduce the accumulation of amyloid-beta peptides in the brain, which are believed to play a key role in the development of Alzheimer's disease. Another area of research is the development of new and more potent COX inhibitors that can be used to treat inflammatory conditions. Finally, there is a need for further research into the potential side effects and toxicity of flurbiprofen, as well as the optimal dosage for lab experiments.

Synthesis Methods

Flurbiprofen can be synthesized through several methods, including the Friedel-Crafts acylation of phenylacetic acid with 4-phenylphenol, followed by reduction and esterification. Another method involves the condensation of 2-phenylpropionic acid with benzoyl chloride, followed by reduction and esterification.

Scientific Research Applications

Flurbiprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout. Flurbiprofen has also been studied for its potential use in the prevention and treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.

properties

CAS RN

119725-44-9

Product Name

(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid

Molecular Formula

C22H20O3

Molecular Weight

332.4 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-phenyl-3-(4-phenylphenyl)butanoic acid

InChI

InChI=1S/C22H20O3/c1-22(25,20(21(23)24)18-10-6-3-7-11-18)19-14-12-17(13-15-19)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22+/m1/s1

InChI Key

UMHQGTXAIQNRHZ-IRLDBZIGSA-N

Isomeric SMILES

C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)([C@H](C3=CC=CC=C3)C(=O)O)O

SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C(=O)O)O

Other CAS RN

119725-44-9

Origin of Product

United States

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